1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound with the molecular formula C13H20N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its potential pharmacological activities, including analgesic and anti-inflammatory effects .
Preparation Methods
The synthesis of 1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of theobromine (3,7-dimethylxanthine) with hexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various purine derivatives.
Mechanism of Action
The mechanism of action of 1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A. This dual action contributes to its analgesic and anti-inflammatory effects by modulating pain pathways and reducing inflammation .
Comparison with Similar Compounds
1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds such as:
1,3-Dimethylxanthine (Theobromine): While theobromine is a well-known stimulant found in cocoa, this compound has additional hexyl substitution, enhancing its pharmacological properties.
1,3,7-Trimethylxanthine (Caffeine): Caffeine is another stimulant with a similar structure, but the presence of the hexyl group in this compound provides unique analgesic and anti-inflammatory activities.
Properties
Molecular Formula |
C13H21N4O2+ |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C13H21N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9-10H,4-8H2,1-3H3/q+1 |
InChI Key |
LGFAFSBDUYPEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C |
Origin of Product |
United States |
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